Methyl biotin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Biotinylation Tool:

Methyl biotin can be used as a biotinylation tool due to its ability to form a strong bond with avidin and streptavidin proteins. Biotinylation involves attaching biotin to molecules of interest (e.g., proteins, DNA, nanoparticles) for detection, purification, or manipulation purposes. Methyl biotin offers advantages over biotin in certain situations. Studies have shown that methyl biotinylated molecules can exhibit reduced nonspecific binding compared to biotinylated counterparts (Source: ). This reduced nonspecific binding can be beneficial in assays where minimizing background noise is crucial.

Cellular Uptake Studies:

Methyl biotin can be employed to study cellular uptake processes. By conjugating methyl biotin to a carrier molecule (e.g., a drug or nutrient), researchers can investigate how cells internalize the molecule. The strong binding between methyl biotin and avidin/streptavidin allows for sensitive detection and quantification of the internalized molecule within the cell (Source: ).

Enzyme Activity Assays:

Methyl biotin can be a valuable tool in enzyme activity assays. Enzymes that utilize biotin as a cofactor can be biotinylated with methyl biotin. The subsequent detection of the methyl biotinylated enzyme using avidin/streptavidin conjugated probes allows for the measurement of enzyme activity (Source: ).

Potential Therapeutic Applications:

Limited research suggests methyl biotin may have potential therapeutic applications. Studies have explored its use in treating biotinidase deficiency, a rare genetic disorder where the body cannot recycle biotin (Source: ). However, more research is necessary to determine the efficacy and safety of methyl biotin for this purpose.

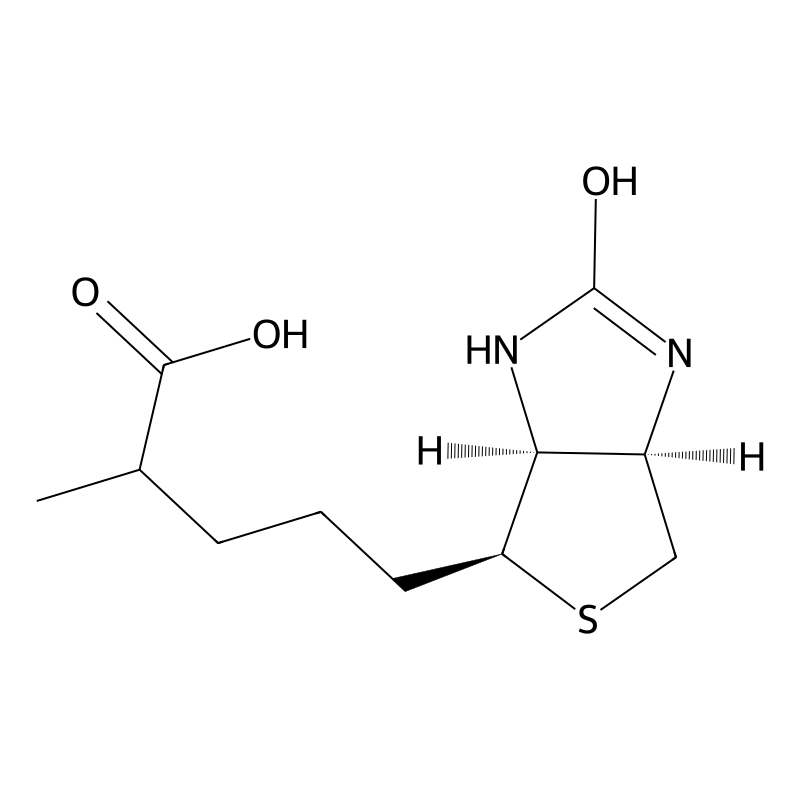

Methyl biotin, also known as biotin methyl ester, is a derivative of biotin, a water-soluble B-vitamin (Vitamin H or B7) essential for various metabolic processes in living organisms. Biotin serves as a coenzyme for carboxylase enzymes, playing a critical role in the metabolism of carbohydrates, fats, and proteins. Methyl biotin is characterized by the addition of a methyl group to the carboxyl group of biotin, enhancing its solubility and stability in certain chemical environments.

The molecular formula of methyl biotin is , and it retains the core structure of biotin while introducing modifications that can influence its biological activity and interactions with other biomolecules .

Methyl biotin, unlike biotin, is not readily absorbed by cells and cannot directly participate in biological processes []. However, it can be used as a research tool for several purposes:

- Biotin Labeling: Methyl biotin can be attached to antibodies or other molecules to create biotinylated probes. These probes can then bind to specific targets containing biotin receptors, allowing researchers to visualize or isolate those targets.

- Study of Biotin Transport: Methyl biotin's inability to be directly absorbed by cells can be used to study the mechanisms of biotin uptake and transport within the body [].

Additionally, methyl biotin can react with oxaziridine reagents to form stable sulfimide products. This reaction has been demonstrated to label proteins and nucleic acids selectively, expanding the utility of biotin in biochemical research .

Methyl biotin exhibits biological activity similar to that of biotin, functioning as a cofactor for several carboxylases involved in critical metabolic pathways. These include:

- Pyruvate Carboxylase: Involved in gluconeogenesis.

- Acetyl-CoA Carboxylase: Plays a role in fatty acid synthesis.

- Propionyl-CoA Carboxylase: Important for amino acid metabolism.

The methylation of the carboxylic acid group may influence the binding affinity to enzymes or transport proteins, potentially altering its bioavailability and efficacy compared to unmodified biotin .

The synthesis of methyl biotin typically involves the following methods:

- Methyl Esterification: Biotin is treated with methanol in the presence of an acid catalyst (such as sulfuric acid) to produce methyl biotin. This method is straightforward and yields high purity.

- Biochemical Synthesis: Microorganisms can be engineered to produce methyl biotin through modified biosynthetic pathways that incorporate methylation steps during the natural production of biotin .

- Chemical Modification: Starting from commercially available biotin, chemical modification techniques such as alkylation can be employed to introduce the methyl group selectively .

Methyl biotin has several applications in biochemical research and industry:

- Bioconjugation: Methyl biotin is used to label proteins and nucleic acids for detection and purification purposes due to its ability to form stable conjugates.

- Metabolic Studies: It serves as a tracer in metabolic studies to understand carboxylation reactions.

- Drug Development: Methylated derivatives are explored for their potential therapeutic effects and improved pharmacokinetics compared to standard biotin.

Studies on the interactions of methyl biotin with biomolecules have revealed its ability to bind selectively to proteins that require biotin as a cofactor. The introduction of a methyl group may enhance or inhibit these interactions depending on the specific protein environment:

- Protein Binding: Research indicates that methylated forms may exhibit different binding affinities compared to unmodified biotin due to steric effects introduced by the methyl group.

- Enzyme Kinetics: The impact on enzyme activity has been studied, showing that some enzymes may prefer unmodified biotin over its methylated counterpart .

Methyl biotin shares structural similarities with several other compounds, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Biotin | Contains a ureido ring and a valeric acid side chain | Essential cofactor for carboxylases |

| Biocytin | Biotin linked to lysine | Acts as a precursor for free biotin |

| D-biotin | D-enantiomer form of biotin | Less common; potential differences in bioactivity |

| 5-O-(methyl)-biotin | Methylated at the hydroxyl group | Enhanced solubility; potential differences in enzyme interaction |

Methyl biotin's uniqueness lies in its enhanced solubility and potential altered biological activities compared to standard biotin. This modification allows for more versatile applications in biochemical assays and drug development .

Methyl biotin (CAS 608-16-2) belongs to the class of biotin derivatives and is chemically designated as methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate. Its molecular formula is C₁₁H₁₈N₂O₃S, with a molecular weight of 258.34 g/mol. Key synonyms include biotin methyl ester, Biotin Impurity D, and (+)-biotin methyl ester.

| Property | Methyl Biotin | Biotin |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₃S | C₁₀H₁₆N₂O₃S |

| CAS Number | 608-16-2 | 58-85-5 |

| Functional Group | Methyl ester at C5 | Carboxylic acid at C5 |

| Primary Relevance | Biosynthetic intermediate, biotechnological labeling | Enzyme cofactor, metabolic regulation |

Historical Context in Biotin Research

Methyl biotin emerged as a focus in biotin biosynthesis studies, particularly in understanding the modified fatty acid synthesis pathway in E. coli. Its role was clarified when BioC, an O-methyltransferase, was identified to methylate malonyl-acyl carrier protein (ACP) to form malonyl-ACP methyl ester, a precursor for pimeloyl-ACP synthesis. This methyl esterification step is critical for disguising the carboxylate group, enabling elongation by fatty acid synthase enzymes.

Structural Relationship to Biotin

Methyl biotin differs from biotin by the esterification of the C5 carboxylic acid group (Figure 1). This modification neutralizes the charge, altering its interaction with binding proteins and enzymatic specificity.

Key Structural Features:

- Core Structure: A fused ureido-thiophane ring system, identical to biotin.

- Side Chain Modification: A methyl ester (-OCH₃) replaces the carboxylic acid (-COOH) at the C5 position.

- Stereochemistry: Retains the (3aS,4S,6aR)-configuration critical for biological activity.

Significance in Biochemical and Biotechnological Research

Role in Biotin Biosynthesis

Methyl biotin is an intermediate in the pimelate pathway, where BioH esterase removes the methyl group to regenerate pimeloyl-ACP, a precursor for biotin ring assembly. This step ensures the carboxylate group is available for covalent attachment to biotin-dependent enzymes.

Enzyme Inhibition and Ligand Binding

Methyl biotin binds to streptavidin/avidin with reduced affinity compared to biotin, enabling controlled release in biotechnological applications. For example, in cell-penetrating streptavidin (CPS) systems, methyl biotin derivatives are used to modulate substrate release kinetics.

Applications in Protein and DNA Labeling

The BioReACT method employs methyl biotin as a stable handle for conjugating oxaziridine reagents to proteins, avoiding hydrolysis issues seen with traditional methionine-based labeling. This approach enables precise site-specific modifications for antibody engineering.

Raman Spectroscopy Insights

Streptavidin-methyl biotin complexes show conformational changes in secondary structure, including reduced β-sheet content and increased α-helix formation, compared to biotin-bound complexes. These structural alterations highlight the sensitivity of protein-ligand interactions to minor chemical modifications.

Molecular Structure and Formula

Methyl biotin, also known as biotin methyl ester, possesses the molecular formula C₁₁H₁₈N₂O₃S with a molecular weight of 258.34 grams per mole [1]. The compound represents a methyl ester derivative of biotin, characterized by the esterification of the carboxylic acid functional group in the valeric acid side chain [4]. The International Union of Pure and Applied Chemistry systematic name for methyl biotin is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid [1].

The structural framework of methyl biotin maintains the characteristic bicyclic core system inherent to biotin, consisting of a fused thieno[3,4-d]imidazolidine ring system [1]. This bicyclic architecture comprises a five-membered tetrahydrothiophene ring fused to a five-membered imidazolidone ring, with the sulfur atom positioned within the tetrahydrothiophene moiety [23]. The ureido group, containing the nitrogen-carbon-oxygen-nitrogen arrangement, serves as a critical structural element and remains unmodified in the methyl biotin derivative [1].

The distinguishing structural feature of methyl biotin compared to its parent compound lies in the modification of the terminal carboxyl group of the valeric acid chain, which undergoes methylation to form a methyl ester [4] [6]. This esterification reaction results in the addition of a methyl group to the carboxylic acid functionality, effectively converting the free acid into its corresponding methyl ester derivative [35].

| Structural Component | Methyl Biotin | Biotin (Reference) |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₃S | C₁₀H₁₆N₂O₃S |

| Molecular Weight (g/mol) | 258.34 | 244.31 |

| Bicyclic Core | Present (identical to biotin) | Present |

| Thieno[3,4-d]imidazolidine Ring | Present (identical to biotin) | Present |

| Ureido Group | Present (identical to biotin) | Present |

| Valeric Acid Chain | Present with methyl substitution | Present (unmodified) |

| Carboxyl Group Modification | Methyl ester formation | Free carboxylic acid |

Stereochemistry and Configurational Analysis

The stereochemical configuration of methyl biotin preserves the absolute stereochemistry of the parent biotin molecule, maintaining the (3aS,4S,6aR) configuration at the three chiral centers within the bicyclic ring system [1] [5]. This stereochemical arrangement is crucial for maintaining the structural integrity and potential biological recognition properties of the molecule [18].

The chiral centers in methyl biotin are located at positions 3a, 4, and 6a of the fused ring system, corresponding to the same positions found in naturally occurring biotin [1]. The S-configuration at the 3a position, S-configuration at the 4 position, and R-configuration at the 6a position collectively define the three-dimensional spatial arrangement of the molecule [18]. This specific stereochemical pattern ensures that the bicyclic core maintains its characteristic folded conformation, which is essential for proper molecular recognition and binding interactions [32].

Crystallographic investigations have revealed that biotin derivatives, including methyl esters, retain the fundamental conformational features of the parent molecule [18]. The bicyclic ring system adopts a rigid conformation with minimal flexibility, while the valeric acid side chain demonstrates considerably more conformational freedom [18]. In methyl biotin, the esterification of the carboxyl group does not significantly alter the overall conformational behavior of the side chain, although it may influence the preferred rotameric states around specific bonds [18].

The stereochemical analysis of biotin derivatives has demonstrated that modifications to the carboxyl terminus generally preserve the essential three-dimensional features required for molecular recognition [31]. The methyl ester group in methyl biotin maintains the extended conformation of the valeric acid chain while introducing a terminal methyl group that occupies a relatively small steric volume [18].

Physical Properties and Stability

The physical properties of methyl biotin reflect the structural modifications introduced by the methylation of the carboxyl group, resulting in altered solubility characteristics and molecular behavior compared to the parent biotin compound [6]. The calculated partition coefficient (XLogP3-AA) of methyl biotin is 0.9, indicating increased lipophilicity relative to biotin, which exhibits values ranging from 0.17 to 0.32 [1] [8]. This enhancement in lipophilic character stems from the replacement of the polar carboxylic acid group with the less polar methyl ester functionality [6].

Methyl biotin contains three hydrogen bond donor groups and four hydrogen bond acceptor groups, compared to biotin's three donor and three acceptor groups [1]. The additional hydrogen bond acceptor in methyl biotin arises from the ester oxygen atom introduced during the methylation process [1]. The compound maintains five rotatable bonds, identical to the parent biotin molecule, indicating similar conformational flexibility in the aliphatic side chain [1].

| Property | Methyl Biotin | Biotin (Reference) |

|---|---|---|

| Molecular Weight (g/mol) | 258.34 | 244.31 |

| XLogP3-AA | 0.9 | 0.17-0.32 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 4 | 3 |

| Rotatable Bond Count | 5 | 5 |

| Melting Point (°C) | Not reported | 231-233 |

| Density (g/cm³) | Not reported | 1.27 |

The stability profile of methyl biotin demonstrates enhanced resistance to enzymatic degradation compared to biotin, particularly with respect to biotinidase-mediated hydrolysis [11] [13]. Biotinidase, an enzyme responsible for cleaving the biotinamide bond in biotin derivatives, exhibits significantly reduced activity toward methyl biotin due to the ester protection of the carboxyl group [11]. This enhanced stability stems from the fact that biotinidase requires the free carboxylic acid functionality for optimal substrate recognition and catalytic activity [13].

Studies investigating the stability of biotin derivatives have revealed that esterification of the carboxyl group provides substantial protection against enzymatic cleavage [13] [14]. The methyl ester group effectively shields the molecule from biotinidase attack, resulting in prolonged stability in biological systems [11]. This protection mechanism has important implications for the use of methyl biotin as a stable analog in various biochemical applications [13].

| Stability Condition | Biotin | Methyl Biotin |

|---|---|---|

| Aqueous solution at 100°C | Stable | Not reported |

| Dry substance (thermal) | Thermostable | Not reported |

| Photostability | Photostable | Not reported |

| Biotinidase enzyme | Rapidly cleaved | Enhanced stability |

| pH range | Stable 4.5-7.0 | Not reported |

Spectroscopic Characteristics

The spectroscopic properties of methyl biotin can be analyzed through comparison with the well-characterized spectral features of biotin, considering the structural modifications introduced by the methyl ester group [12] [15]. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and conformational behavior of biotin derivatives [28].